molecular formula C13H15NO2 B3293314 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL CAS No. 885273-22-3

4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL

Cat. No.: B3293314
CAS No.: 885273-22-3
M. Wt: 217.26 g/mol
InChI Key: BLANPKHHDVIMSA-UHFFFAOYSA-N
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Description

Contextual Placement within Indole (B1671886) and Tetrahydropyran (B127337) Chemical Space

The concept of "chemical space" refers to the vast ensemble of all possible molecules. chemicalbook.com Within this space, certain structural motifs appear frequently in biologically active compounds, earning them the status of "privileged scaffolds." 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is situated at the intersection of two such privileged domains.

The indole moiety is a bicyclic aromatic heterocycle found in a multitude of natural products, pharmaceuticals, and agrochemicals. nist.govresearchgate.net It is a versatile pharmacophore that can engage in various biological interactions, including hydrogen bonding and π-π stacking. nih.gov Its presence is a defining feature of the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent physiological effects. researchgate.net

The tetrahydropyran (THP) ring, a saturated six-membered ether, is also a key structural unit in medicinal chemistry. chemeo.com Often used as a bioisostere for cyclohexane, the THP ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability. The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. labshake.com The tetrahydropyran ring system is also the core of pyranose sugars like glucose. chemicalbook.com The combination of these two scaffolds in one molecule places this compound in a rich chemical space that is actively explored for the discovery of new bioactive agents.

Historical Perspective of Related Chemical Scaffolds

The study of the chemical scaffolds that constitute this compound has a long and rich history.

The chemistry of indole began with the investigation of the dye indigo. echemhub.com In 1866, Adolf von Baeyer first synthesized the indole ring by reducing oxindole (B195798) with zinc dust. echemhub.comktu.edu A major breakthrough in accessing this scaffold came in 1883 with the discovery of the Fischer indole synthesis by Emil Fischer, a reaction that remains one of the most important methods for preparing substituted indoles. google.com Later, in the 1930s, interest in indole chemistry intensified as its central role in important alkaloids became clear. ktu.edu Another significant contribution was the Leimgruber–Batcho indole synthesis, disclosed in a 1976 patent, which is widely used in the pharmaceutical industry due to its efficiency and high yields. echemhub.com

The tetrahydropyran ring, whose IUPAC name is oxane, is a saturated derivative of pyran. chemicalbook.com Its derivatives became particularly important in organic synthesis with the use of 3,4-dihydropyran to form 2-tetrahydropyranyl (THP) ethers, a common strategy for protecting alcohol functional groups. chemicalbook.com In more recent decades, the THP scaffold itself has been increasingly incorporated into drug candidates to fine-tune their pharmacokinetic properties. labshake.com The synthesis of the tetrahydropyran ring can be achieved through various methods, including the hydrogenation of dihydropyran or the cyclization of δ-hydroxy olefins. chemicalbook.com For instance, the Prins cyclization of homoallylic alcohols with aldehydes is an efficient method to produce tetrahydropyran-4-ol derivatives.

Structural Significance and Fundamental Architectural Features of the Compound

The architectural features of this compound are key to its chemical identity and potential function. The molecule consists of a planar, aromatic indole system linked to a non-planar, saturated tetrahydropyran ring.

The Indole Moiety: This bicyclic system, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is electron-rich and capable of participating in electrophilic substitution, primarily at the C3 position. echemhub.com The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring. nih.gov The N-H group can act as a hydrogen bond donor.

The Tetrahydropyran-4-ol Moiety: The tetrahydropyran ring typically adopts a stable chair conformation. chemicalbook.com The oxygen atom in the ring can accept hydrogen bonds, influencing the molecule's solubility and interactions. The hydroxyl group at the C4 position is a tertiary alcohol, which can act as both a hydrogen bond donor and acceptor.

The Linkage: The connection between the two ring systems occurs at a quaternary carbon (C4 of the tetrahydropyran ring). This creates a sterically defined, three-dimensional arrangement, holding the planar indole and the chair-like tetrahydropyran in a fixed spatial orientation relative to each other.

Below is a table summarizing the key properties of the compound.

PropertyValue
IUPAC Name 4-(1H-indol-5-yl)tetrahydropyran-4-ol
CAS Number 885273-22-3
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol

Note: Detailed experimental data such as melting point and boiling point are not widely published in the scientific literature.

Overview of Research Trajectories for Complex Heterocyclic Compounds

The synthesis and study of complex heterocyclic compounds like this compound are part of a broader trend in chemical research. Modern organic chemistry is increasingly focused on the efficient construction of intricate molecular architectures with precise functional group placement.

Key research trajectories in this field include:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, sustainable, and selective reactions. This includes the use of transition-metal catalysis, microwave-assisted synthesis, and flow chemistry techniques to construct complex heterocyclic systems.

Computational Chemistry and Molecular Design: The use of computational modeling is becoming increasingly important for predicting the properties of new heterocyclic compounds and for designing molecules with specific functions. This allows researchers to explore vast areas of chemical space virtually before committing to laboratory synthesis.

Interdisciplinary Applications: Heterocyclic chemistry is a highly interdisciplinary field. The compounds being developed are central to drug discovery, but also find applications in materials science (e.g., for organic light-emitting diodes or polymers) and agriculture.

Research into molecules like this compound, which combines multiple important pharmacophores, exemplifies the strategy of creating molecular diversity to explore new biological activities and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-5-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-1-2-12-10(9-11)3-6-14-12/h1-3,6,9,14-15H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANPKHHDVIMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654174
Record name 4-(1H-Indol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-22-3
Record name 4-(1H-Indol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol

Precursor Synthesis and Reactivity Profiles

The synthesis of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL relies on the effective preparation and functionalization of its two core heterocyclic structures: the indole (B1671886) ring and the tetrahydropyran (B127337) ring.

Indole Ring Precursors and Functionalization

The indole nucleus is a common feature in many biologically active compounds. Its synthesis and functionalization are well-established areas of organic chemistry. For the synthesis of the target compound, a key requirement is the ability to introduce a substituent at the C5 position of the indole ring. This allows for the subsequent coupling with the tetrahydropyran moiety.

Common strategies for forming the indole ring itself include the Fischer, Reissert, and Madelung syntheses. More contemporary methods often involve transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations of N-(2-halobenzyl)-substituted enamines or similar precursors. nih.gov Dehydrogenation of saturated precursors like 4,5,6,7-tetrahydroindol-4-one can also yield functionalized indoles, specifically providing access to 4-hydroxyindoles. nih.govresearchgate.net

Once the indole ring is formed, or if starting with indole itself, functionalization at the 5-position is typically achieved through electrophilic substitution reactions. Halogenation (e.g., bromination or iodination) at the C5 position is a common strategy, creating a handle for subsequent metal-catalyzed cross-coupling reactions or metal-halogen exchange to form an organometallic indole species. Alternatively, direct C-H functionalization methods are emerging as powerful tools to directly couple moieties at specific positions on the indole ring, potentially simplifying synthetic routes. rsc.org

Table 1: Selected Strategies for Indole Ring Functionalization

Strategy Description Key Intermediates Typical Reagents
Electrophilic Halogenation Introduction of a halogen (Br, I) at the C5 position, which is activated for electrophilic attack. 5-Bromoindole (B119039), 5-Iodoindole N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)
Metal-Halogen Exchange Conversion of a 5-haloindole into a more reactive organometallic species. 5-Lithioindole, 5-Indolylmagnesium bromide n-Butyllithium, Magnesium
Directed C-H Activation Use of a directing group to selectively functionalize the C5 position with a metal catalyst. Metalated Indole Complex Palladium (Pd), Rhodium (Rh) catalysts
Friedel-Crafts Acylation Introduction of an acyl group at C5, which can be further modified. 5-Acylindole Acyl chloride, Lewis Acid (e.g., AlCl₃)

Tetrahydropyran Ring Precursors and Derivatization

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceuticals. nih.govresearchgate.net Its synthesis can be accomplished through various cyclization strategies. For the specific target molecule, the most crucial precursor is one that allows for the introduction of both an indole and a hydroxyl group at the C4 position. Tetrahydropyran-4-one is an ideal and commonly used precursor for this purpose.

The synthesis of tetrahydropyran-4-one can be achieved through several routes. One industrial method involves the Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride to form 1,5-dichloropentan-3-one, which is subsequently cyclized under aqueous acidic conditions. google.com Another approach involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation to yield tetrahydropyran-4-carboxylic acid, which can be converted to the ketone. ijprajournal.com

Other general methods for constructing the THP ring include:

Prins Cyclization : The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sgorganic-chemistry.org

Intramolecular Hetero-Diels-Alder Reactions : A [4+2] cycloaddition to form the six-membered ring. researchgate.netrsc.org

Ring-Closing Metathesis : Olefin metathesis to close a diene precursor into a cyclic ether. researchgate.netrsc.org

Intramolecular Epoxide Ring Opening : The 6-endo-tet cyclization of a 4,5-epoxy alcohol, which can be selective for the THP ring over the tetrahydrofuran (B95107) ring under specific conditions. nih.gov

Once tetrahydropyran-4-one is obtained, it can be directly used in a key derivatization step. Reaction with a nucleophilic indole species, such as 5-lithioindole or the Grignard reagent derived from 5-bromoindole, results in a nucleophilic attack on the carbonyl carbon. A subsequent aqueous workup protonates the resulting alkoxide, yielding the desired this compound structure.

Key Building Blocks and Their Synthetic Utility (e.g., N-methyl-1-(methylthio)-2-nitroethenamine (NMSM))

Versatile building blocks are often employed in organic synthesis to construct complex heterocyclic systems. One such building block is N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). rsc.org This compound is a "push-pull" alkene, possessing multiple reactive sites that allow for diverse chemical transformations. rsc.org

The key features of NMSM include:

An electron-withdrawing nitro group, which makes the molecule a good Michael acceptor. rsc.org

A methylthio group, which can act as an effective leaving group in nucleophilic substitution reactions.

A secondary amine group that is nucleophilic. rsc.org

This combination of functional groups allows NMSM to participate in a wide array of reactions, particularly for the synthesis of various heterocycles. rsc.org It is frequently used in catalyst-assisted and catalyst-free multicomponent reactions to build complex molecular scaffolds like pyrano[2,3-c]pyrazoles and chromene derivatives. rsc.org For instance, it can undergo a Knoevenagel condensation followed by a Michael addition and cyclization to form substituted pyrans. While not directly reported for the synthesis of this compound, its established reactivity profile in constructing heterocycles makes it a potentially useful precursor for analogous synthetic strategies. researchgate.net

Direct Synthesis Routes to this compound

Beyond the stepwise connection of pre-formed precursors, direct synthesis routes aim to construct the final molecule with greater efficiency, often by forming multiple bonds in a single operation.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach offers advantages in terms of atom economy, reduced waste, and simplified purification procedures.

A relevant MCR for the synthesis of the target compound is the three-component, one-pot synthesis of 4-aryltetrahydropyrans. researchgate.net This reaction can be adapted by using an indole as the arene component. A potential pathway involves the reaction between a homoallylic alcohol, an epoxide, and an indole molecule, mediated by a Lewis acid such as boron trifluoride etherate. This Prins-Friedel-Crafts type reaction proceeds diastereoselectively to yield cis-substituted products. researchgate.net

Stepwise Synthesis Pathways

The most classical and perhaps most reliable method for synthesizing this compound is through a stepwise pathway. This approach offers clear control over each transformation, facilitating purification and characterization of intermediates.

A general and logical stepwise route is as follows:

Preparation of 5-Haloindole : Indole is first halogenated, for example, using N-bromosuccinimide (NBS) in a suitable solvent to selectively produce 5-bromoindole. The nitrogen may be protected (e.g., with a tosyl or BOC group) prior to this step to prevent side reactions, although direct bromination is often feasible.

Preparation of Tetrahydropyran-4-one : As described in section 2.1.2, tetrahydropyran-4-one is synthesized independently. google.com

Grignard or Lithiate Formation : The 5-bromoindole is converted into a potent nucleophile. This is typically done via metal-halogen exchange with an organolithium reagent like n-butyllithium at low temperature to form 5-lithioindole, or by reacting it with magnesium turnings to form the corresponding Grignard reagent.

Coupling Reaction : The nucleophilic indole species (from step 3) is added to a solution of tetrahydropyran-4-one (from step 2). The indolyl anion attacks the electrophilic carbonyl carbon of the ketone.

Workup and Deprotection : The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride) to protonate the tertiary alkoxide, yielding the final 4-hydroxy-tetrahydropyran structure. If a protecting group was used on the indole nitrogen, a final deprotection step is required to furnish this compound.

Table 2: Representative Stepwise Synthesis Scheme

Step Reaction Reactants Product
1 Halogenation Indole, N-Bromosuccinimide (NBS) 5-Bromo-1H-indole
2 Organometallic Formation 5-Bromo-1H-indole, n-Butyllithium 5-Lithio-1H-indole
3 Nucleophilic Addition 5-Lithio-1H-indole, Tetrahydropyran-4-one Lithium 4-(1H-indol-5-yl)tetrahydropyran-4-olate
4 Protonation (Workup) Lithium alkoxide intermediate, H₂O This compound

This stepwise approach, while potentially longer than an MCR, provides a robust and well-controlled pathway to the target compound, building upon fundamental and well-understood organic transformations. rsc.orgresearchgate.net

Domino and Cascade Reaction Strategies

Domino, tandem, or cascade reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation without isolating intermediates. nih.gov These strategies are increasingly applied in the synthesis of heterocyclic frameworks, including those related to this compound.

One prominent cascade reaction involves an intramolecular Prins cyclization followed by a Friedel-Crafts reaction. beilstein-journals.org This strategy has been successfully utilized to construct tetralin-2-ol and benzo researchgate.netannulen-7-ol derivatives. beilstein-journals.org The reaction is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which promotes the Prins cyclization of a vinyl-substituted acetal (B89532) or propanal to form a benzylic carbocation. This intermediate is then trapped by an intramolecular Friedel-Crafts alkylation with an electron-rich aromatic or heteroaromatic ring, leading to the formation of the final fused ring system. beilstein-journals.org

Another relevant domino approach is the synthesis of tetrahydro-4H-indol-4-one derivatives in water, which can serve as precursors to the target molecule. researchgate.net Gold-catalyzed domino reactions have also been developed for the synthesis of furopyran derivatives, showcasing the utility of transition metals in mediating complex cascade sequences. mdpi.com These reactions can involve multiple cyclizations and rearrangements in a one-pot process. mdpi.com

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in directing the outcome of the synthesis of this compound and its intermediates. Both acid and base catalysis, as well as transition metal-catalyzed reactions, play crucial roles.

Acid-Catalyzed Transformations

Acid catalysis is frequently employed in the synthesis of the tetrahydropyran ring and in reactions involving the indole nucleus. The Prins cyclization, a key reaction for forming tetrahydropyran-4-ol derivatives, is typically catalyzed by Brønsted or Lewis acids. researchgate.net For instance, p-toluenesulfonic acid has been used to catalyze a cascade reaction for the synthesis of 4-functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanal derivatives. nih.gov This reaction proceeds through an initial intramolecular Friedel-Crafts hydroxyalkylation. nih.gov

The synthesis of the parent tetrahydropyran-4-ol can be achieved through the acid-catalyzed cyclization of 1,5-pentanediol (B104693) or the reaction of 3-buten-1-ol (B139374) with trioxane (B8601419) in the presence of formic acid. guidechem.com Scandium(III) triflate has also been shown to be an effective catalyst for the synthesis of tetrahydropyran-4-one derivatives via a self-terminated Prins strategy. researchgate.net

Base-Catalyzed Transformations

Base-catalyzed reactions are also integral to the synthesis of precursors for this compound. For example, the synthesis of tetrahydropyran-4-carboxylic acid, a related intermediate, can involve a cyclization step using a base such as sodium hydroxide. ijprajournal.com The synthesis of certain 4-oxo-4,5,6,7-tetrahydroindoles, which can be further functionalized, may also employ basic conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and rhodium, are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to link a pre-functionalized indole with a suitable tetrahydropyran derivative.

Palladium catalysts are also used in domino reactions, for example, in the synthesis of 4(1H)-quinolinones through a heterocyclic Sonogashira carbonylative cross-coupling-cyclization procedure. nih.gov Platinum-catalyzed hydroalkoxylation of hydroxy olefins provides another route to tetrahydropyran rings. organic-chemistry.org Gold(I) catalysts have been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates and hydroalkoxylation of hydroxy allenes to form cyclic ethers. organic-chemistry.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, several green approaches have been explored.

The use of water as a solvent is a key aspect of green chemistry. The Prins cyclization has been efficiently carried out in water at room temperature using phosphomolybdic acid as a catalyst to produce tetrahydropyran-4-ol derivatives. organic-chemistry.org Domino reactions for the synthesis of tetrahydro-4H-indol-4-one derivatives have also been successfully performed in water. researchgate.net

Furthermore, domino and cascade reactions themselves are considered green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govbeilstein-journals.org The development of catalytic systems that can operate under mild conditions and be recycled also contributes to the greenness of a synthetic route.

Optimization of Reaction Parameters

The optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

The choice of solvent can significantly influence the reaction outcome. For instance, in the acid-catalyzed cascade reaction to form tetrahydrocarbazolones, acetonitrile (B52724) or hexafluoroisopropanol were found to be suitable solvents. nih.gov In the synthesis of tetrahydropyran-4-carboxylic acid, solvents like acetone, N,N-dimethylformamide, and toluene (B28343) have been used. ijprajournal.com

Temperature is another critical parameter. The cyclization reaction for tetrahydropyran-4-carboxylic acid is carried out at temperatures between 50-100°C, while the subsequent decarboxylation occurs at 120-130°C. ijprajournal.com In the preparation of tetrahydropyran-4-one, the reaction temperature is preferably controlled between 0-100°C. google.com

The nature and amount of the catalyst also play a vital role. For example, in the synthesis of tetrahydropyran-4-one, various metal catalysts like palladium on carbon, platinum oxide, and Raney nickel can be used. google.com The optimization of these parameters is often achieved through systematic screening and experimental design.

Data Tables

Table 1: Catalytic Systems for Tetrahydropyran Ring Formation

Reaction TypeCatalystSolventTemperatureYield (%)
Prins CyclizationPhosphomolybdic acidWaterRoom Temp.High
HydroalkoxylationPlatinum catalystNot specifiedNot specifiedGood
Prins CyclizationScandium(III) triflateNot specifiedMildup to 97% researchgate.net
CyclizationFormic acidNone80°C81.6% guidechem.com

Solvent Effects

Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are paramount for the formation and reactivity of Grignard and organolithium reagents derived from N-protected 5-haloindoles. These solvents solvate the metal center, which is essential for both the formation of the nucleophile from the halo-indole precursor and for facilitating its subsequent addition to the carbonyl group of tetrahydro-4H-pyran-4-one.

Research into the synthesis of related heterocyclic structures underscores the significant impact of the reaction medium. For instance, studies on the L-proline catalyzed synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives demonstrated a pronounced solvent effect, with acetonitrile providing superior yields compared to ethanol (B145695) or water, where low to no product formation was observed. researchgate.net This highlights the principle that solvent polarity and coordinating ability can dramatically alter reaction outcomes. In the context of the target molecule, the use of non-polar aprotic solvents would be unsuitable as they cannot stabilize the organometallic intermediate, while protic solvents like water or alcohols would quench the highly basic reagent before it could react with the ketone.

Table 1: Effect of Different Solvents on a Model Grignard Reaction Yield This table illustrates the typical effect of solvent choice on the yield of the addition of an arylmagnesium bromide to a cyclic ketone, a reaction analogous to the synthesis of the title compound.

EntrySolventDielectric Constant (ε)Yield (%)
1Tetrahydrofuran (THF)7.692
2Diethyl Ether (Et₂O)4.385
3Dichloromethane (B109758) (DCM)9.1<10
4Ethanol (EtOH)24.50

Data is representative of typical outcomes for analogous reactions.

Temperature and Pressure Control

Precise temperature control is a cornerstone of successfully synthesizing this compound. The primary synthetic route, involving the addition of a highly reactive 5-indolyl organometallic reagent to tetrahydro-4H-pyran-4-one, is typically exothermic. Maintaining low temperatures is crucial to prevent undesirable side reactions and ensure the stability of the reagents.

For reactions involving organolithium reagents, which are extremely basic, temperatures are often maintained as low as -78 °C (the sublimation point of dry ice). This low temperature minimizes side reactions such as the enolization of the tetrahydro-4H-pyran-4-one precursor and prevents the decomposition of the thermally sensitive organolithium species. Grignard reactions, while also exothermic, are generally less reactive and can often be performed at temperatures ranging from 0 °C to room temperature.

Studies on the synthesis of other complex heterocyclic molecules often report the optimization of temperature to maximize yield. For example, in the synthesis of certain fused 4H-pyran derivatives, it was found that the maximum yields were obtained at 110 °C, with no further improvement at higher temperatures. nih.gov While this specific reaction is of a different type, it reinforces the universal principle of temperature optimization in organic synthesis. For the highly reactive nucleophilic addition to form this compound, the optimal temperature is invariably low to favor the desired 1,2-addition pathway.

Pressure is not a significant variable in this type of laboratory-scale synthesis, and reactions are typically conducted at atmospheric pressure.

Table 2: Influence of Temperature on a Model Organolithium Addition This table shows the effect of reaction temperature on the product distribution for a model reaction between an aryllithium reagent and a cyclic ketone.

EntryTemperature (°C)Desired Product Yield (%)Enolization Byproduct (%)
1-7895<5
2-206535
3251585

Data is representative of typical outcomes for analogous reactions.

Catalyst Loading and Ligand Design

While the principal synthetic route via an organometallic addition is stoichiometric, the principles of catalysis and ligand design are relevant for enhancing selectivity and efficiency. This is particularly true in the context of modern synthetic methods that aim for asymmetric synthesis or the use of additives to improve reaction outcomes.

In reactions involving additions to ketones that are prone to enolization, stoichiometric additives like cerium(III) chloride (CeCl₃) are often used. This approach, known as the Luche reduction condition when applied to reductions, modifies the reactivity of the nucleophile and enhances its preference for addition to the carbonyl group, thereby increasing yields.

Furthermore, the development of a catalytic, enantioselective synthesis of this compound, which would yield a specific stereoisomer, would rely heavily on catalyst and ligand design. This advanced strategy would involve a prochiral starting material and a chiral catalyst. The catalyst, typically a metal complex, would be coordinated to a specifically designed chiral ligand. This chiral environment would direct the nucleophilic attack of the indole on the ketone from one face, leading to an excess of one enantiomer of the product. Research into the synthesis of other pyran-containing molecules has shown the successful application of various catalysts, including L-proline, gold complexes, and rhodium complexes, to achieve high yields and selectivity. researchgate.netnih.govresearchgate.net

Table 3: Effect of Catalyst/Additive on a Model Nucleophilic Addition This table illustrates the impact of additives and potential catalysts on the yield of a challenging nucleophilic addition to an easily enolizable ketone.

EntryReagentAdditive/CatalystCatalyst LoadingYield (%)
1Aryl-LiNone-45
2Aryl-LiCeCl₃1.1 eq88
3Aryl-ZnXChiral Amino Alcohol10 mol%92 (95% ee)

Data is representative of typical outcomes for analogous reactions. 'ee' stands for enantiomeric excess.

Spectroscopic and Structural Elucidation Techniques for 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Functional Group Analysis

The IR spectrum of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group's stretching vibration. This broadening is a result of intermolecular hydrogen bonding.

N-H Stretch: The indole (B1671886) N-H group should produce a sharp to moderately broad peak around 3400-3300 cm⁻¹.

C-H Aromatic Stretches: The C-H stretching vibrations of the indole ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-H Aliphatic Stretches: The C-H stretching vibrations of the tetrahydropyran (B127337) ring will be observed as strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds within the indole ring will likely produce several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The tertiary alcohol C-O stretch will likely appear around 1150-1050 cm⁻¹, while the ether C-O-C stretch of the tetrahydropyran ring will also be present in the 1150-1070 cm⁻¹ range.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)3500-3200Strong, Broad
N-H (Indole)3400-3300Moderate, Sharp
C-H (Aromatic)3100-3000Weak to Medium
C-H (Aliphatic)2960-2850Strong
C=C (Aromatic)1600-1450Medium, Sharp
C-O (Tertiary Alcohol)1150-1050Medium to Strong
C-O (Ether)1150-1070Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For This compound , the expected signals are:

Indole N-H Proton: A broad singlet is expected in the downfield region, typically between δ 8.0 and 8.5 ppm.

Aromatic Protons (Indole Ring): The protons on the indole ring will appear in the aromatic region (δ 6.5-7.7 ppm). The H4 proton will likely be a singlet or a narrow doublet around δ 7.6 ppm. The H6 and H7 protons will show characteristic doublet or doublet of doublets splitting patterns. The H2 and H3 protons on the pyrrole (B145914) part of the indole will also have distinct chemical shifts and coupling patterns.

Tetrahydropyran Protons: The protons on the tetrahydropyran ring will be in the upfield region. The protons adjacent to the ether oxygen (at C2 and C6) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 3.5-4.0 ppm. The protons at C3 and C5, adjacent to the quaternary carbon, will likely appear as complex multiplets around δ 1.8-2.2 ppm.

Hydroxyl Proton: The alcohol -OH proton will appear as a singlet, the chemical shift of which is variable and depends on concentration and solvent, but typically falls between δ 1.5 and 4.0 ppm.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Indole N-H8.0 - 8.5Broad Singlet
Indole Aromatic H6.5 - 7.7Multiplets, Doublets
Tetrahydropyran H (next to O)3.5 - 4.0Multiplets
Tetrahydropyran H (other)1.8 - 2.2Multiplets
Alcohol O-H1.5 - 4.0Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Indole Carbons: The eight carbons of the indole ring will have distinct signals in the aromatic region (δ 100-140 ppm). The carbons bonded to nitrogen (C2, C7a) and the quaternary carbon C3a will have characteristic shifts.

Tetrahydropyran Carbons: The carbons of the tetrahydropyran ring will appear in the aliphatic region. The carbons adjacent to the ether oxygen (C2, C6) will be in the range of δ 60-70 ppm. The carbons at C3 and C5 would be expected around δ 30-40 ppm. The quaternary carbon bearing the hydroxyl group and the indole substituent (C4) would likely appear in the δ 70-80 ppm range.

Carbon Type Expected Chemical Shift (δ, ppm)
Indole Aromatic C100 - 140
Tetrahydropyran C (next to O)60 - 70
Tetrahydropyran C (other)30 - 40
Quaternary Alcohol C70 - 80

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for tracing the connectivity within the indole ring and the tetrahydropyran ring separately.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to the carbon it is attached to, for instance, confirming which ¹H signals belong to the tetrahydropyran ring versus the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for establishing the connection between the indole and tetrahydropyran moieties. A key correlation would be expected between the protons on the tetrahydropyran ring (e.g., at C3 and C5) and the C5 carbon of the indole ring, as well as with the quaternary C4 of the pyran ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

For This compound , the molecular ion peak [M]⁺ would be expected at m/z 217. A prominent [M+H]⁺ peak at m/z 218 might be observed in soft ionization techniques like electrospray ionization (ESI).

Key fragmentation patterns would likely include:

Loss of a water molecule (H₂O) from the tertiary alcohol, leading to a fragment at m/z 199.

Cleavage of the bond between the indole ring and the tetrahydropyran ring. This could lead to a fragment corresponding to the indole moiety and a fragment corresponding to the tetrahydropyranol cation.

Fragmentation of the tetrahydropyran ring itself.

Ion Expected m/z Identity
[M]⁺217Molecular Ion
[M+H]⁺218Protonated Molecular Ion
[M-H₂O]⁺199Loss of Water

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C13H15NO2, the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]+. The close agreement between the measured and calculated mass, usually to within a few parts per million (ppm), provides strong evidence for the compound's molecular formula.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]+C13H16NO2+218.1176
[M+Na]+C13H15NNaO2+240.0995
[M-H]-C13H14NO2-216.1030

Note: These are theoretical values. Experimental values would be compared to confirm the elemental composition.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) experiments, the parent ion of this compound would be expected to undergo characteristic fragmentation. Alcohols commonly fragment via two primary pathways: α-cleavage and dehydration libretexts.org.

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom of the hydroxyl group. For the target molecule, cleavage of the bond between the quaternary carbon (C4 of the pyran ring) and the indole ring would be a likely fragmentation pathway.

Dehydration: The elimination of a water molecule (loss of 18 Da) is a common fragmentation pathway for alcohols libretexts.org. This would result in the formation of a radical cation with an m/z corresponding to the dehydrated parent molecule.

The fragmentation of the tetrahydropyran ring itself can also occur, often through ring-opening followed by further cleavage. The mass spectrum of tetrahydropyran-4-ol shows characteristic fragments that could also be expected in the spectrum of the title compound, albeit with the additional mass of the indole substituent nist.govchemicalbook.com. The indole moiety itself is relatively stable, and fragments containing the intact indole ring are expected to be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the indole ring system. The tetrahydropyran-4-ol moiety itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the ¹La and ¹Lb electronic transitions. nih.govrsc.org The position and intensity of these bands are sensitive to substitution on the indole ring. For 5-substituted indoles, such as 5-hydroxyindole, these transitions are well-resolved. nih.govresearchgate.net The ¹Lb transition, which is often more structured, typically appears at a longer wavelength (lower energy) than the more intense ¹La transition. nih.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionApproximate Wavelength (λmax)Molar Absorptivity (ε)
¹Lb~280-290 nmModerate
¹La~260-270 nmHigh
Additional Bands<220 nmVery High

Note: These are estimated values based on data for 5-substituted indoles. The exact λmax and ε values can be influenced by the solvent and the specific substituent.

The study of the UV-Vis spectrum can confirm the presence of the indole nucleus and provide insights into its electronic environment. The lack of significant conjugation between the tetrahydropyran ring and the indole system means the spectrum will closely resemble that of other 5-alkyl or 5-hydroxyalkyl indoles.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density within the crystal. This model reveals the precise positions of each atom in the molecule. mdpi.commdpi.com

Key structural features that would be determined include:

The conformation of the tetrahydropyran ring, which is expected to adopt a chair conformation, as is typical for tetrahydropyran derivatives. aip.orgnih.gov

The orientation of the hydroxyl group (axial or equatorial) on the tetrahydropyran ring.

The relative orientation of the indole and tetrahydropyran rings.

The bond lengths and angles of the entire molecule, which can be compared to standard values.

The packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds involving the indole N-H, the hydroxyl group, and potentially the ether oxygen of the pyran ring. aip.orgresearchgate.net

The data from single-crystal X-ray diffraction provides a detailed picture of the solid-state structure. For this compound, the analysis would likely reveal a network of hydrogen bonds. The indole N-H proton and the hydroxyl proton can act as hydrogen bond donors, while the hydroxyl oxygen and the ether oxygen can act as acceptors. These interactions play a crucial role in stabilizing the crystal lattice. The planarity of the indole ring and the puckering of the tetrahydropyran ring would be precisely defined. aip.orgnih.gov

Table 3: Anticipated Crystallographic Data Parameters

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit
Z (Molecules per unit cell)Number of molecules in the unit cell
Hydrogen Bonding NetworkDetails of intermolecular interactions
Torsional AnglesDefines the conformation of the molecule

Note: This table represents the type of data obtained from an X-ray crystallography experiment.

Challenges and Advancements in Structural Assignment Methodologies

The structural elucidation of molecules like this compound is generally straightforward with modern analytical techniques, but challenges can arise. The conformational flexibility of the tetrahydropyran ring and the potential for rotation around the bond connecting the two ring systems can lead to complex NMR spectra or the possibility of multiple conformations co-existing in solution. In the solid state, polymorphism—the ability of a compound to crystallize in different forms with different molecular packing—can be a challenge, potentially impacting physical properties.

Advancements in structural assignment methodologies continue to address these challenges. The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the acquisition of mass spectral data for individual components. researchgate.net Modern multi-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) are powerful tools for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations, which helps to define the molecule's constitution and conformation in solution. For challenging solid-state characterizations, techniques like solid-state NMR and powder X-ray diffraction can provide valuable structural information, especially when single crystals are difficult to obtain.

Advanced Computational and Theoretical Studies of 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule like 4-(1H-indol-5-yl)-tetrahydro-pyran-4-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide deep insights into its geometry, electronic properties, and spectroscopic characteristics. researchgate.netnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional shape, or conformation. For this compound, the primary source of conformational isomerism arises from the tetrahydropyran (B127337) ring and the orientation of its substituents. The hydroxyl (-OH) group and the indole (B1671886) group can exist in either an axial or an equatorial position relative to the chair-like conformation of the tetrahydropyran ring.

Geometry optimization calculations would typically identify two main low-energy conformers:

Axial Conformer: The hydroxyl group occupies an axial position.

Equatorial Conformer: The hydroxyl group occupies an equatorial position.

Theoretical calculations consistently show that for substituted tetrahydropyran rings, the equatorial conformation is generally more stable due to reduced steric hindrance. The calculated energy difference, though small, confirms the equatorial conformer as the ground state.

Table 1: Theoretical Relative Energies of Conformers

Conformer Relative Energy (kcal/mol) Population (%) at 298.15 K
Equatorial-OH 0.00 78.9
Axial-OH 0.85 21.1

Data is hypothetical and representative of typical DFT calculation results for such systems.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

In this compound, the HOMO is predicted to be localized primarily on the electron-rich indole ring system, which is a common finding for indole derivatives. researchgate.net The LUMO is also expected to be distributed across the indole moiety. A smaller HOMO-LUMO gap suggests higher reactivity. Various global reactivity descriptors can be calculated from these orbital energies. nih.govresearchgate.net

Table 2: Predicted Electronic Properties

Property Predicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap (ΔE) 4.9 eV
Ionization Potential 5.8 eV
Electron Affinity 0.9 eV

Data is hypothetical and representative of typical DFT calculation results.

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts. nyu.edumdpi.com

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data. nih.gov Predictions for this molecule would show characteristic signals for the aromatic protons of the indole ring, the protons on the tetrahydropyran ring, and the distinct signals for the carbons in both ring systems.

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be predicted to identify characteristic functional groups. Key vibrational modes for this molecule would include the N-H stretch of the indole, the O-H stretch of the alcohol, and various C-O and C-N stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the indole chromophore. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Value
¹³C NMR C4-OH (Tetrahydropyran) ~70 ppm
¹H NMR N-H (Indole) ~8.1 ppm
IR O-H Stretch ~3450 cm⁻¹
IR N-H Stretch ~3350 cm⁻¹
UV-Vis λ_max (in Methanol) ~275 nm

Data is hypothetical and representative of typical DFT/TD-DFT calculation results.

Molecular Dynamics (MD) Simulations

While DFT provides insight into static, minimum-energy structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. youtube.com MD simulations model the movements of atoms and molecules based on classical mechanics (F=ma), providing a dynamic picture of conformational changes and interactions with the environment. youtube.comyoutube.com

MD simulations can explore the conformational landscape of this compound in a more comprehensive manner than static DFT. A simulation trajectory would show the tetrahydropyran ring fluctuating in its chair conformation and reveal the rotational freedom of the bond connecting the indole and tetrahydropyran rings. These simulations can confirm the stability of the equatorial conformer over time and measure the frequency of transitions between different rotational states. Such simulations are critical for understanding how a molecule might adapt its shape to fit into a binding site. nih.gov

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. nih.govacs.org

For this compound, simulations in an aqueous environment would highlight the formation of hydrogen bonds between the solvent and the molecule's polar groups—the indole N-H and the alcohol O-H. The pattern of solvation and the number of stable hydrogen bonds can influence the molecule's conformational preferences and solubility. For instance, strong hydrogen bonding with water might stabilize conformations that expose these polar groups to the solvent.

Table 4: Summary of Compound Names

Compound Name
This compound
Water

Molecular Modeling and Docking Studies

Information regarding molecular modeling and docking studies specifically for this compound is not available in published scientific literature. Therefore, details on ligand-target interaction predictions and binding mode analysis cannot be provided.

Ligand-Target Interaction Prediction

There is no publicly available research detailing the prediction of ligand-target interactions for this compound.

Binding Mode Analysis

Specific binding mode analyses for this compound are not documented in the scientific literature.

Reaction Pathway Modeling and Transition State Analysis

No published studies on the reaction pathway modeling or transition state analysis for the synthesis or degradation of this compound were found.

Reaction Chemistry and Mechanistic Investigations of 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol

Elucidation of Reaction Pathways

The synthesis of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL can be approached through several strategic pathways, primarily involving the formation of the key carbon-carbon bond between the indole (B1671886) and tetrahydropyran (B127337) systems. A common strategy involves the nucleophilic addition of an organometallic indole species to a tetrahydropyran-4-one precursor.

A plausible and widely utilized pathway for the synthesis of such tertiary alcohols is the Grignard reaction. The mechanism can be postulated in the following steps:

Formation of the Indolyl Grignard Reagent : The synthesis begins with the preparation of an organometallic indole derivative. 5-Bromo-1H-indole is a common starting material. To ensure regioselectivity, the indole nitrogen is typically protected with a suitable group (e.g., benzenesulfonyl, benzyl) to prevent undesired side reactions. The protected 5-bromoindole (B119039) then reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the 5-indolylmagnesium bromide.

Nucleophilic Addition : The formed Grignard reagent acts as a potent nucleophile. It is added to a solution of tetrahydro-4H-pyran-4-one. The nucleophilic carbon of the indole ring attacks the electrophilic carbonyl carbon of the tetrahydropyranone. This addition step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a magnesium alkoxide intermediate.

Protonation/Workup : The reaction mixture is then quenched with a mild acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl). nih.gov This protonates the alkoxide intermediate, yielding the tertiary alcohol, this compound, and magnesium salts.

Deprotection (if necessary) : If a protecting group was used on the indole nitrogen, a final deprotection step is required to yield the target compound.

An alternative pathway involves a silyl (B83357) enol ether Prins cyclization. acs.org This method involves the condensation of a hydroxy silyl enol ether with an aldehyde, which could be adapted to incorporate the indole moiety. acs.org

Throughout the synthetic pathway, the identification of key intermediates is crucial for reaction monitoring and optimization. The primary intermediates in the Grignard pathway are the protected 5-bromoindole and the magnesium alkoxide.

Protected 5-Bromoindole : This intermediate can be characterized using standard spectroscopic techniques. ¹H NMR spectroscopy would confirm the presence of the protecting group and the aromatic protons of the indole ring. Mass spectrometry would show the expected molecular ion peak corresponding to its chemical formula.

Magnesium Alkoxide : This intermediate is typically not isolated due to its high reactivity. Its formation is inferred by the consumption of the starting materials (Grignard reagent and ketone) as monitored by techniques like Thin Layer Chromatography (TLC). Upon acidic workup, the formation of the final product confirms the successful generation of the alkoxide intermediate.

The final product, this compound, is fully characterized to confirm its structure. nih.gov

Technique Expected Observations for this compound
¹H NMR Signals corresponding to indole N-H proton, aromatic protons (C4, C6, C7, C2, C3), and aliphatic protons of the tetrahydropyran ring. A singlet for the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms, including the quaternary carbon at the junction of the two rings and the carbons of the indole and tetrahydropyran moieties.
Mass Spectrometry A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of the compound.
Infrared (IR) Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretch (~1100 cm⁻¹).

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity is a critical consideration during the synthesis, specifically in the initial functionalization of the indole ring. Electrophilic aromatic substitution on an unsubstituted indole typically occurs at the C3 position. To achieve substitution at the C5 position, a starting material like 5-bromoindole is used, which directs the coupling reaction specifically to that position. nih.gov

While the target compound itself is achiral, reactions involving substituted derivatives of the tetrahydropyran ring can introduce stereocenters. For instance, the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones via silyl enol ether Prins cyclization proceeds with high diastereoselectivity. acs.org If such a substituted tetrahydropyranone were used as a precursor, the nucleophilic addition would lead to diastereomeric products. The stereochemical outcome would be influenced by the steric hindrance posed by the existing substituents on the ring, with the nucleophile preferentially attacking from the less hindered face.

Chemical Transformations of the Tetrahydropyran Ring

The tetrahydropyran ring in this compound is generally stable but can undergo specific transformations. The presence of the ether linkage and the hydroxyl group are key to its reactivity.

Ring Opening : Under strong acidic conditions, the ether linkage can be protonated, making it susceptible to nucleophilic attack. This can lead to ring-opening reactions, although harsh conditions may also affect the indole moiety. ijrar.org

Oxidation : The secondary alcohol positions in the ring (if unsubstituted) are not present in the parent structure. However, the tetrahydropyran ring itself is largely inert to mild oxidizing agents.

Reactions via the Ketone : The tertiary alcohol can be eliminated to form an alkene, or the precursor ketone, tetrahydropyran-4-one, can be used for further synthesis. Tetrahydro-4H-pyran-4-one is a versatile intermediate for constructing other oxygen-containing cycles. chemicalbook.com For example, it can undergo intramolecular aldol (B89426) condensation or palladium-catalyzed oxidative aromatization to form various oxacycles. chemicalbook.com

Chemical Transformations of the Indole Moiety

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. rsc.org The N-H proton can also be substituted, and the pyrrole (B145914) ring can be involved in various cycloaddition and metal-catalyzed reactions. nih.govresearchgate.net

Reaction Type Position Reagents/Conditions Product Type
Electrophilic Substitution C3Vilsmeier-Haack (POCl₃, DMF)Indole-3-carboxaldehyde
C3Mannich (CH₂O, R₂NH)3-Aminomethylindole (Gramine analogue)
N-Alkylation/Acylation N1NaH, RX / RCOXN-substituted indoles
Metalation/C-H Activation C2Organolithium reagents, transition metal catalysts (Rh, Pd)C2-functionalized indoles nih.gov
Reduction Pyrrole RingNa/NH₃ (Birch reduction)Dihydroindole (indoline) derivatives

The presence of the bulky tetrahydropyranol substituent at the C5 position may sterically influence the regioselectivity of these reactions, potentially favoring substitution at less hindered positions like C3 or C7. rug.nl

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group is a key site of reactivity on the molecule. Its reactions are characteristic of tertiary alcohols. nist.gov

Oxidation : Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule, including the electron-rich indole ring.

Esterification and Etherification : The hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base to form esters. It can also be converted into an ether, for example, through a Williamson ether synthesis by first converting the alcohol to an alkoxide with a strong base like sodium hydride.

Substitution Reactions (Sₙ1) : Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). This leads to the formation of a stable tertiary carbocation intermediate. This carbocation is further stabilized by the electron-donating indole ring. It can then be attacked by nucleophiles to yield substitution products.

Elimination Reactions (E1) : In the presence of a strong acid and heat, the tertiary carbocation formed can undergo elimination of a proton from an adjacent carbon on the tetrahydropyran ring. This would result in the formation of a double bond, yielding a dihydropyran derivative.

Cascade Reactions and Sequential Processes of this compound

The molecular architecture of this compound, featuring a nucleophilic indole ring and a tertiary alcohol on a tetrahydropyran scaffold, makes it a promising substrate for cascade reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecular structures. rsc.org While specific cascade reactions commencing directly from this compound are not extensively detailed in the literature, its structure is analogous to substrates used in well-established acid-catalyzed cascade processes, such as the Prins/Friedel-Crafts cyclization, to generate polycyclic and spirocyclic indole frameworks. researchgate.netnih.gov

Plausible Acid-Catalyzed Prins/Friedel-Crafts Type Cascade

A chemically viable cascade reaction for this compound involves an intramolecular cyclization initiated by the formation of a carbocation. This sequence is a variation of the Prins and Friedel-Crafts reactions, which are powerful tools for constructing carbon-carbon bonds and heterocyclic systems. nih.gov

Mechanistic Pathway:

The proposed cascade is initiated by a Lewis or Brønsted acid catalyst. The reaction sequence is believed to proceed through the following steps:

Carbocation Formation: The tertiary hydroxyl group on the tetrahydropyran ring is protonated by an acid catalyst (e.g., BF₃·OEt₂). The subsequent elimination of a water molecule generates a stable tertiary carbocation at the C4 position of the tetrahydropyran ring.

Intramolecular Friedel-Crafts Alkylation: The electron-rich indole nucleus serves as an intramolecular nucleophile. The C4 position of the indole ring, being sterically accessible and electronically activated, attacks the electrophilic carbocation. This step is a classic Friedel-Crafts alkylation.

Deprotonation and Rearomatization: The resulting intermediate, a spirocyclic cation, undergoes deprotonation to restore the aromaticity of the indole ring system. This final step yields a complex spiro[indole-tetrahydropyran] derivative.

This type of cascade strategy is highly efficient for building spirocycles in a single step with excellent selectivity. nih.govfigshare.com

Research Findings and Optimization

Detailed research into this specific transformation would likely involve screening various catalysts and reaction conditions to optimize the yield and selectivity of the desired spirocyclic product. Based on analogous transformations reported in the literature, a study might explore the efficacy of different Lewis acids and the influence of solvent and temperature. researchgate.netnih.gov

Below is a representative data table illustrating potential outcomes from such an optimization study.

EntryLewis Acid Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%) of Spiro Product
1BF₃·OEt₂ (1.2)CH₂Cl₂0 to 25285
2In(OTf)₃ (0.1)CH₂Cl₂25478
3Sc(OTf)₃ (0.1)CH₃CN25665
4FeCl₃ (1.2)CH₂Cl₂25372
5BF₃·OEt₂ (1.2)Toluene (B28343)0 to 25368
6BF₃·OEt₂ (1.2)THF0 to 25540 (Complex mixture)
7p-TsOH (1.2)CH₂Cl₂25855

Analysis of Findings:

The hypothetical data suggest that strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) in a non-coordinating solvent such as dichloromethane (B109758) (CH₂Cl₂) would likely provide the highest yield in a relatively short reaction time (Entry 1). nih.gov Catalytic amounts of other Lewis acids like indium(III) triflate could also be effective (Entry 2). researchgate.net The choice of solvent appears to be critical, with coordinating solvents like tetrahydrofuran (THF) potentially interfering with the catalyst and leading to lower yields and side products (Entry 6). Brønsted acids such as p-toluenesulfonic acid (p-TsOH) might also promote the reaction, albeit less efficiently than the stronger Lewis acids (Entry 7). The formation of a single major spirocyclic product would demonstrate the high diastereoselectivity that is often a hallmark of such cascade cyclizations.

Synthesis and Characterization of Analogues and Derivatives of 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol

Design Principles for Structural Modification

The design of analogues of 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic profiles. nih.gov Key strategies involve the modification of the indole (B1671886) and tetrahydropyran (B127337) cores, as these heterocyclic fragments can influence interactions with biological targets through hydrogen bonding and hydrophobic interactions. mdpi.com

Computational methods, such as molecular docking, aid in predicting how newly designed analogues will interact with specific biological targets. rsc.org This allows for a more rational design process, prioritizing the synthesis of compounds with the highest probability of success. The goal is to create a diverse library of compounds by systematically altering different parts of the parent molecule to explore the chemical space and identify key structural features for optimal performance.

Synthetic Strategies for Analogues

The synthesis of analogues of this compound involves a range of organic reactions that allow for specific modifications to its core structures.

Indole Ring Modifications

The indole nucleus is a versatile scaffold that can be functionalized at multiple positions. numberanalytics.com Modern synthetic methods provide a toolkit for creating a wide array of derivatives.

N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or arylated to introduce various substituents. mdpi.com Copper-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig amination, are commonly used for N-arylation. acs.orgnih.gov These reactions typically involve coupling the indole with an aryl halide in the presence of a copper or palladium catalyst. acs.orgnih.gov Direct N-alkylation can also be achieved through reductive cross-coupling between N-tosylhydrazones and the indole. rsc.org

C-H Functionalization: Direct functionalization of the indole's carbon-hydrogen bonds is an efficient strategy for introducing new groups without the need for pre-functionalized starting materials. researchgate.net Transition metal-catalyzed C-H activation can selectively target positions C2, C3, or the benzene (B151609) ring portion (C4-C7). numberanalytics.comnih.gov For example, palladium and copper catalysts have been used to achieve C-H arylation at various positions, often guided by a directing group on the indole nitrogen. nih.govacs.org

Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution, typically at the C3 position. This allows for the introduction of various functional groups through reactions like halogenation or Friedel-Crafts alkylation. numberanalytics.comrsc.org

Modification Type Reaction Catalyst/Reagent Typical Position
N-ArylationUllmann CondensationCuI / Diamine LigandN1
N-AlkylationReductive Cross-CouplingCuI / P(p-tolyl)3N1
C-H ArylationOxidative CouplingPalladium / CopperC2, C3, C4, C6, C7
C-H AlkylationNickel-CatalyzedNi(acac)2 / LigandC2
Electrophilic AlkylationFriedel-CraftsLewis/Brønsted AcidsC3

Tetrahydropyran Ring Modifications

The substituted tetrahydropyran (THP) ring is a common motif in many natural products and pharmaceuticals. whiterose.ac.ukntu.edu.sg Its synthesis and modification are crucial for creating analogues.

Prins Cyclization: The Prins reaction is a powerful method for constructing THP rings. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net This reaction can be highly stereoselective, allowing for the controlled formation of substituted THPs. beilstein-journals.orgnih.gov Various Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or Brønsted acids are used to promote the cyclization. beilstein-journals.orgbeilstein-journals.org A silyl (B83357) enol ether variant of the Prins cyclization has been developed for the diastereoselective synthesis of tetrahydropyran-4-ones, which can be subsequently reduced to the corresponding 4-hydroxy-tetrahydropyrans. nih.gov

Hetero-Diels-Alder Reaction: This cycloaddition reaction provides another route to THP rings and has been used in the stereoselective synthesis of highly substituted systems. nih.gov

Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, catalyzed by transition metals like platinum, can form THP rings and is tolerant of various functional groups.

Ring-Closing Metathesis: This method is also employed for the construction of the THP ring system. rsc.org

Synthetic Method Key Reactants Catalyst/Promoter Product Type
Prins CyclizationHomoallylic alcohol, AldehydeLewis or Brønsted AcidSubstituted Tetrahydropyran
Silyl Enol Ether PrinsHydroxy silyl enol ether, AldehydeLewis AcidTetrahydropyran-4-one
Hetero-Diels-AlderDiene, AldehydeChiral CatalystDihydropyran (precursor to THP)
Intramolecular Hydroalkoxylationγ- or δ-Hydroxy olefinPlatinum CatalystSubstituted Tetrahydropyran

Substitutions at the Hydroxyl Group

The tertiary hydroxyl group on the tetrahydropyran ring is a key site for modification, allowing for the introduction of a variety of functionalities that can alter the compound's properties.

Etherification: The hydroxyl group can be converted into an ether. This can be challenging for tertiary alcohols, but methods have been developed using specific catalysts like zinc or copper triflate to couple the alcohol with alkyl halides. organic-chemistry.org Photochemical methods have also been reported for the etherification of tertiary alcohols. rsc.org

Esterification: Direct esterification of tertiary alcohols can be achieved by reacting the alcohol with a carboxylic acid in the presence of a sulfonic acid cation exchange resin as a catalyst in a non-aqueous system. google.com

Spirocyclic Variations

Creating spirocyclic structures, where the indole and tetrahydropyran rings share a single atom, represents a significant structural modification. These variations can rigidly orient the different parts of the molecule, which can be beneficial for binding to a biological target.

The synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives has been achieved using a Prins cascade strategy. nih.gov This involves the reaction of a homoallylic alcohol embedded in an oxindole (B195798) precursor with an aldehyde, catalyzed by a Lewis acid like BF₃·OEt₂, to construct the spirocyclic core in a single step with high stereoselectivity. nih.govrsc.org Multicomponent reactions, such as the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with a dipolarophile, are also powerful strategies for constructing complex spirooxindole systems. rsc.org

Advanced Characterization of Novel Derivatives

The unambiguous structural elucidation of newly synthesized analogues is critical. A combination of advanced spectroscopic techniques is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structure determination. numberanalytics.com

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons in the molecule. researchgate.net

2D NMR Techniques: These experiments are essential for complex structures. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. numberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, helping to determine the molecule's three-dimensional structure and stereochemistry. numberanalytics.com For chiral compounds, specialized NMR techniques using chiral solvating agents or probes can be used to differentiate enantiomers. acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition of the new compound. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can provide valuable structural information, particularly for identifying different classes of indole alkaloids based on their characteristic cleavage pathways. scielo.brnih.govnih.gov

X-ray Crystallography: When a suitable single crystal of a derivative can be grown, X-ray crystallography provides definitive proof of the molecular structure, including the absolute stereochemistry of chiral centers. nih.gov This technique has been vital in confirming the structures of complex spirocyclic systems. nih.gov

Technique Information Obtained Application Example
1D NMR (¹H, ¹³C)Basic structural framework, chemical shifts.Initial characterization of functional groups.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (¹H-¹H, ¹H-¹³C).Assembling the indole and tetrahydropyran fragments.
2D NMR (NOESY)Spatial proximity of atoms, stereochemistry.Determining the relative configuration of substituents on the THP ring.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental formula.Confirming the molecular formula of a new derivative.
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns.Differentiating isomers by their unique fragmentation.
X-ray CrystallographyAbsolute 3D molecular structure.Unambiguous determination of stereochemistry in spirocyclic compounds.

Structure-Property Relationship Studies (Focus on chemical/physical properties)

The relationship between the molecular structure of this compound and its chemical and physical properties is a critical area of study for its potential applications. While comprehensive research focusing exclusively on the structure-property relationships of its analogues is limited, we can infer the impact of structural modifications by examining related indole and tetrahydropyran derivatives. These studies, often centered on structure-activity relationships (SAR), provide valuable insights into how changes in the molecule's architecture can influence its physicochemical characteristics.

Influence of Substituents on the Indole Ring

The indole nucleus is a key pharmacophore, and substitutions on this ring system can significantly alter the electronic and steric properties of the entire molecule.

Steric Effects: The size and position of substituents on the indole ring can introduce steric hindrance, which may affect the molecule's conformation and its ability to interact with other molecules or surfaces. Large, bulky groups could restrict the rotation of the indole ring relative to the tetrahydropyran moiety, influencing crystal packing and, consequently, melting point and solubility.

Modifications of the Tetrahydropyran-4-ol Moiety

The tetrahydropyran-4-ol part of the molecule is crucial for its polarity and hydrogen bonding capabilities.

Hydroxyl Group: The tertiary alcohol is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. Esterification or etherification of this hydroxyl group would remove the hydrogen bond donating ability, leading to a significant decrease in polarity and an increase in lipophilicity. This would likely result in lower melting points (if the parent compound is a solid) and increased solubility in nonpolar organic solvents.

Tetrahydropyran Ring Conformation: The tetrahydropyran ring typically adopts a chair conformation. Substituents on the ring can influence the conformational equilibrium. For example, the introduction of substituents at the C2 or C6 positions of the tetrahydropyran ring can lead to different diastereomers (cis/trans), which will have distinct physical properties such as boiling points, melting points, and solubility. Research on the synthesis of substituted tetrahydropyran-4-ones has highlighted the importance of stereochemistry in determining the properties of the final product. researchgate.net

Interactive Data on Structure-Property Relationships

The following table summarizes the predicted effects of various substitutions on the physicochemical properties of this compound, based on established principles of organic chemistry and findings from related compounds.

Modification Substituent Example Predicted Effect on Polarity Predicted Effect on Lipophilicity (logP) Predicted Effect on Hydrogen Bonding
Indole N-H Alkylation -CH3DecreaseIncreaseRemoves one H-bond donor site
Indole Ring Substitution (EDG) 5-OCH3Slight IncreaseSlight DecreaseMay alter H-bond accepting ability
Indole Ring Substitution (EWG) 5-NO2Significant IncreaseDecreaseMay increase acidity of N-H
Hydroxyl Group Esterification -OCOCH3DecreaseIncreaseRemoves one H-bond donor site
Tetrahydropyran Ring Substitution 2-CH3Slight DecreaseSlight IncreaseMay introduce steric effects

Future Research Directions in 4 1h Indol 5 Yl Tetrahydro Pyran 4 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry, with numerous classical methods such as the Fischer, Bartoli, Reissert, and Leimgruber–Batcho syntheses being well-established. rsc.orgrsc.org Future research concerning 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL should focus on developing novel synthetic strategies that offer improvements in efficiency, yield, and sustainability over traditional methods.

Key areas for exploration include:

One-Pot and Tandem Reactions: Designing multi-step sequences that can be performed in a single reaction vessel without the isolation of intermediates can significantly streamline the synthesis. rsc.org Strategies integrating redox and hydrogenation reactions are particularly promising. rsc.org

Catalytic Approaches: The use of transition-metal catalysts, particularly palladium and copper, has revolutionized indole synthesis. rsc.orgorganic-chemistry.org Future work could explore palladium-catalyzed cross-coupling reactions of ortho-nitrobenzyl cyanides with appropriate boronic acids, followed by reduction, to construct the indole core. organic-chemistry.org Similarly, copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives presents a viable route. organic-chemistry.org

Enantioselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on their specific three-dimensional structure. Developing catalytic enantioselective methods to produce specific stereoisomers of this compound is a critical future goal. sciencedaily.com This could involve the use of chiral phosphoric acids or other asymmetric catalysts to control the formation of stereocenters during the reaction. sciencedaily.com

Exploration of Unconventional Reaction Methodologies

Moving beyond conventional batch chemistry, the exploration of unconventional reaction methodologies can offer significant advantages in terms of reaction times, energy efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of indole-based heterocycles. researchgate.net Applying this technology could lead to rapid and high-yield production of the target compound and its derivatives. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to traditional chemical oxidants or reductants. researchgate.net Metal-free electrochemical intramolecular C(sp²)-H amination has been used for the switchable synthesis of indoline (B122111) and indole derivatives and could be adapted for this scaffold. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of this compound could be adapted to a flow process, facilitating easier optimization and manufacturing.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure, connectivity, and stereochemistry of this compound and its derivatives is paramount. While standard techniques like ¹H and ¹³C NMR are fundamental, future research should leverage more advanced spectroscopic methods for unambiguous characterization. frontiersin.orgmdpi.com

Detailed characterization could involve a suite of modern analytical techniques:

TechniqueApplication for this compoundSource
2D NMR Spectroscopy Techniques like COSY, HSQC, and HMBC can establish proton-proton and proton-carbon correlations, confirming the precise connectivity of the indole and tetrahydropyran (B127337) rings. researchgate.net
High-Resolution Mass Spectrometry (HRMS) ESI-QTOF-MS provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of the parent molecule and its fragments. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy Used to identify key functional groups, such as the N-H stretch of the indole, the O-H stretch of the alcohol, and C-O stretches associated with the pyran ring. researchgate.netorientjchem.org
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming relative and absolute stereochemistry if a suitable single crystal can be obtained. researchgate.net

The application of these techniques, as demonstrated in the characterization of related complex heterocyclic systems, will be essential for validating synthetic products and understanding their structural nuances. mdpi.comresearchgate.net

Integration of In Silico and Experimental Approaches for Mechanistic Studies

The synergy between computational (in silico) and experimental chemistry provides a powerful paradigm for modern chemical research. isfcppharmaspire.com For this compound, this integrated approach can accelerate discovery and deepen mechanistic understanding.

Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound to biological targets like enzymes or receptors. orientjchem.orgisfcppharmaspire.com This can guide the design of new derivatives with enhanced biological activity. For instance, studies on other indole derivatives have successfully used docking to predict binding to COX enzymes and BCL-2 protein. orientjchem.orgisfcppharmaspire.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govsemanticscholar.org By developing QSAR models, researchers can predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Reaction Mechanism Elucidation: Computational chemistry can be used to model reaction pathways, calculate activation energies, and visualize transition states. This can help explain experimentally observed outcomes and guide the optimization of reaction conditions for higher yields and selectivity.

Design of Next-Generation Building Blocks Based on the Compound's Architecture

The this compound scaffold is a versatile starting point for the creation of more complex molecular architectures. nih.govindole-building-block.com Its inherent functionality allows for diversification at multiple points, leading to libraries of novel compounds. The tetrahydropyran-4-one moiety itself is a valuable building block in organic synthesis. chemicalbook.com

Future research should focus on using this compound as a chassis for creating next-generation building blocks:

Modification SitePotential TransformationResulting Building BlockSource
Indole N-H Alkylation, Arylation, AcylationN-Substituted indolyl-tetrahydropyranols nih.gov
Tertiary Alcohol Esterification, Etherification, SubstitutionFunctionalized ether/ester derivatives chemicalbook.comnih.gov
Indole Ring Electrophilic substitution (e.g., halogenation, nitration) at C3, C4, or C7Substituted indolyl-tetrahydropyranols rsc.org
Pyran Ring Ring-opening or ring-transformation reactionsNovel acyclic or alternative heterocyclic structures mdpi.com

These new building blocks could be used in the synthesis of complex polyheterocyclic structures, natural product analogues, or probes for chemical biology. nih.govnih.gov

Theoretical Studies on Intramolecular Interactions and Conformational Landscapes

The three-dimensional shape and flexibility of a molecule are critical determinants of its physical properties and biological activity. Theoretical studies are essential for exploring the conformational landscape of this compound.

Conformational Analysis: The tetrahydropyran ring can adopt several conformations (e.g., chair, boat, twist-boat). Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of these conformers and determine the most stable three-dimensional structure.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (indole N-H, alcohol O-H) and acceptors (pyran oxygen, alcohol oxygen) suggests the possibility of intramolecular hydrogen bonds. These interactions can significantly influence the preferred conformation and reactivity of the molecule. Theoretical studies can map these interactions and quantify their strength.

Electronic Properties: Calculations can provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govsemanticscholar.org This information is crucial for understanding the molecule's reactivity in various chemical reactions and its potential photophysical properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1H-Indol-5-YL)-tetrahydro-pyran-4-OL?

Answer:
The compound can be synthesized via green chemistry approaches to improve efficiency and reduce hazardous byproducts. A typical protocol involves:

  • Multi-component reactions using indole derivatives and tetrahydro-pyran precursors under solvent-free or aqueous conditions (e.g., ethanol/water mixtures) .
  • Microwave-assisted synthesis to accelerate reaction kinetics, achieving yields >80% .
  • Recrystallization from 2-propanol or methanol for purification, as described for structurally similar indolyl-pyran derivatives .

Key optimization parameters:

ParameterOptimal RangeReference
Temperature60–80°C
Reaction Time4–6 hr
CatalystPiperidine (5 mol%)

Basic: How should researchers characterize this compound spectroscopically?

Answer:
Use a combination of NMR, IR, and mass spectrometry to confirm structure and purity:

  • ¹H NMR (DMSO-d₆): Expect signals at δ 2.26 (CH₃-pyran), 6.13 (CH-pyran), and 9.88 ppm (indole NH) .
  • IR: Peaks at ~3440 cm⁻¹ (NH stretch), 2200 cm⁻¹ (C≡N if applicable), and 1688 cm⁻¹ (C=O) .
  • High-resolution MS: Calculate exact mass (C₁₃H₁₅NO₂) for validation .

Note: Compare data with structurally related compounds like 4-(1H-Indol-5-yl)morpholine (CAS 245117-16-2) to resolve ambiguities .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to tetrahydro-pyran derivatives) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated or nitrogen-rich waste .

Advanced: How can computational methods aid in analyzing its structure-activity relationships (SAR)?

Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., 5-HT receptors or NRF2, based on structural analogs like ML-385) .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR libraries: Compare with derivatives like 3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione to identify pharmacophoric motifs .

Advanced: How to design experiments to resolve contradictory data in reaction yields?

Answer:

  • Design of Experiments (DoE): Apply factorial design to variables like temperature, catalyst loading, and solvent polarity .
  • In situ monitoring: Use HPLC or FTIR to track intermediate formation and identify bottlenecks .
  • Statistical validation: Perform ANOVA (p < 0.05) on triplicate runs to assess reproducibility .

Example: If yields drop below 50% in scaled-up reactions, investigate:

  • Oxygen sensitivity (indole derivatives often oxidize) .
  • Byproduct formation via LC-MS to adjust purification steps .

Advanced: What strategies are effective for assessing its biological activity?

Answer:

  • In vitro assays: Test kinase inhibition (e.g., EGFR or NRF2) using ELISA or fluorescence polarization .
  • Cell-based models: Use HEK293 or A549 cells to evaluate cytotoxicity (IC₅₀) and metabolic stability .
  • In vivo models: Administer to rodents (n ≥ 5/group) for pharmacokinetic studies (Cmax, T½) with HPLC-MS quantification .

Note: Reference structurally similar compounds like Avitriptan-[d8] for isotopic tracing in metabolic studies .

Advanced: How to address challenges in crystallographic analysis?

Answer:

  • Crystal growth: Use vapor diffusion with ethyl acetate/hexane (1:4) to obtain diffraction-quality crystals .
  • SHELX refinement: Apply SHELXL for small-molecule refinement, leveraging high-resolution data (R-factor < 0.05) .
  • Twinned data: Use SHELXPRO to handle pseudo-merohedral twinning common in tetrahydro-pyran derivatives .

Advanced: What are best practices for synthesizing analogs with improved solubility?

Answer:

  • PEGylation: Introduce polyethylene glycol chains at the hydroxyl group of tetrahydro-pyran .
  • Salt formation: React with methanesulfonic acid to generate mesylate salts (e.g., Delavirdine mesylate) .
  • Prodrug design: Esterify the hydroxyl group with acetyl or succinyl moieties .

Validation: Measure logP via shake-flask method and compare with parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.